molecular formula C14H13NO3S B3379984 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid CAS No. 1803030-67-2

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid

Cat. No.: B3379984
CAS No.: 1803030-67-2
M. Wt: 275.32 g/mol
InChI Key: VSMYIRFIBDUAEA-UHFFFAOYSA-N
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Description

3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is an organic compound with the molecular formula C14H13NO3S It is characterized by the presence of a phenyl group, a thiophene ring, and an amino acid backbone

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid typically involves the following steps:

    Formation of the Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is converted to its acyl chloride using reagents like thionyl chloride (SOCl2).

    Amidation Reaction: The acyl chloride is then reacted with 3-Phenyl-2-amino-propionic acid in the presence of a base such as triethylamine (TEA) to form the desired product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Purification is typically achieved through recrystallization or chromatography.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation reactions, often using reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Br2, Cl2)

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Chemistry:

    Catalysis: Used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology and Medicine:

    Drug Development: Potential use in designing new pharmaceuticals due to its unique structural features.

    Biological Probes: Used in studying enzyme interactions and protein binding.

Industry:

    Materials Science: Component in the development of new materials with specific electronic properties.

Comparison with Similar Compounds

    3-Phenyl-2-amino-propionic acid: Lacks the thiophene-2-carbonyl group.

    Thiophene-2-carboxylic acid: Lacks the phenyl and amino acid moieties.

    Phenylalanine: Similar amino acid structure but lacks the thiophene ring.

Uniqueness: 3-Phenyl-2-[(thiophene-2-carbonyl)-amino]-propionic acid is unique due to the combination of a phenyl group, a thiophene ring, and an amino acid backbone, which imparts distinct chemical and biological properties not found in simpler analogs.

This compound’s unique structure allows for diverse applications across multiple scientific disciplines, making it a valuable subject of study.

Properties

IUPAC Name

3-phenyl-2-(thiophene-2-carbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3S/c16-13(12-7-4-8-19-12)15-11(14(17)18)9-10-5-2-1-3-6-10/h1-8,11H,9H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMYIRFIBDUAEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803030-67-2
Record name 3-phenyl-2-[(thiophen-2-yl)formamido]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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